3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
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Overview
Description
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with ethoxy and pyrrolidinyl-ethoxy groups
Mechanism of Action
Target of action
Similar compounds, such as pyridazine derivatives, have been shown to exhibit diverse pharmacological activities .
Mode of action
Similar compounds have been shown to act on histamine, antigen, and leukotriene-c4 (lt-c4)-induced constriction of tracheal muscle and inhibit histamine release from human lung tissues and leukocytes .
Biochemical pathways
Similar compounds have been shown to affect a wide range of biological and agrochemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidin-1-yl-ethoxy Intermediate: This step involves the reaction of pyrrolidine with an appropriate ethoxy-containing reagent under controlled conditions.
Aldehyde Formation: The intermediate is then reacted with a benzaldehyde derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy and pyrrolidinyl-ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure but with different substitution patterns.
3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: Contains a methoxy group instead of an ethoxy group.
3-Ethoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde: Contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOKPGMWNZAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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